Potent In Vivo Antiulcer Activity Compared to Inactive Dihydro Analogs
The compound, designated IVc in the original study, demonstrated highly potent antiulcer activity in an indomethacin-induced ulcer model, a profile uniquely differentiating it from other 5-aryl-6-methyl-pyridazinones and their 4,5-dihydro counterparts reported in the same series which lacked this marked effect [1]. The reference class of antihypertensive/antiplatelet 5-methyl-6-aryl-4,5-dihydropyridazin-3(2H)ones (I) was not associated with this antiulcer property [1].
| Evidence Dimension | Antiulcer potency (ED50 for inhibition of indomethacin-induced ulcers) |
|---|---|
| Target Compound Data | ED50 = 1.2 mg/kg |
| Comparator Or Baseline | Class I (5-methyl-6-aryl-4,5-dihydropyridazin-3(2H)ones): Not reported to have significant antiulcer activity. Other compounds in series (III and IV) demonstrated lower or no significant efficacy. |
| Quantified Difference | Only compound IVc displayed high antiulcer efficacy at this low dose; the property is not a general class effect. |
| Conditions | In vivo assay in rats; inhibition of indomethacin-induced gastric ulcers. |
Why This Matters
This provides a therapeutically relevant in vivo efficacy anchor that is absent in closely related pyridazinone analogs, making it the only selection for antiulcer drug discovery or gastrointestinal safety pharmacology studies.
- [1] Pinna, G.A.; Curzu, M.M.; Barlocco, D.; Cignarella, G.; Cavalletti, E.; Germini, M.; Berger, K. Synthesis and pharmacological study of 5-aryl-6-methyl-4,5-dihydro-pyridazin-3(2H)ones and related 5-aryl-6-methyl-pyridazin-3(2H)ones. Il Farmaco; Edizione Scientifica 1988, 43 (6), 539-549. PMID: 3208896. View Source
